

Application Notes and Protocols for 3-Ethyl-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-4-methylpentanoic acid**

Cat. No.: **B2598033**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3-Ethyl-4-methylpentanoic acid**, including supplier information, purchasing details, and generalized experimental protocols relevant to its use in a research and development setting.

Compound Information

Chemical Name: **3-Ethyl-4-methylpentanoic acid** CAS Number: 60308-89-6 Molecular

Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol

Supplier and Purchasing Information

The following table summarizes publicly available information for suppliers of **3-Ethyl-4-methylpentanoic acid** (CAS 60308-89-6). Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Product Number/ID	Purity/Specification	Available Quantities
BLD Pharm	BD01051687 / 60308-89-6	Not specified	Inquire
Biosynth	KCA30889	Not specified	Inquire
Ambeed	60308-89-6	Not specified	Inquire
Sigma-Aldrich (via Enamine)	ENA311759351	Not specified	Inquire

Application Notes

Currently, there is limited specific information available in the public domain regarding the direct application of **3-Ethyl-4-methylpentanoic acid** in signaling pathways or as a therapeutic agent. However, as a branched-chain carboxylic acid, it belongs to a class of molecules with diverse biological relevance.

General Biological Context of Branched-Chain Carboxylic Acids:

- **Metabolic Intermediates:** Branched-chain fatty acids are essential components of membrane phospholipids in some bacteria, such as *Staphylococcus aureus*[1]. Their synthesis is critical for bacterial viability and virulence, making the enzymes in these pathways potential antibiotic targets.
- **Cellular Signaling:** Short-chain fatty acids are known to act as signaling molecules, for instance, in gut-brain communication[2]. The signaling potential of more complex branched-chain carboxylic acids is an area of ongoing research.
- **Drug Scaffolds:** The carboxylic acid moiety is a common feature in many pharmaceuticals, and the branched aliphatic chain can influence properties such as lipophilicity, metabolic stability, and target binding. Carboxylic acids are fundamental building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs)[2].

Potential Research Applications for **3-Ethyl-4-methylpentanoic acid**:

- **Antimicrobial Research:** Given the importance of branched-chain fatty acids in bacteria, this compound could be investigated as a potential inhibitor of bacterial fatty acid synthesis or as a chemical probe to study these pathways.
- **Metabolic Studies:** It could be used in cell-based assays to understand the effects of exogenous branched-chain carboxylic acids on cellular metabolism and signaling.
- **Synthetic Chemistry:** This molecule can serve as a building block or starting material for the synthesis of more complex molecules, including novel drug candidates.

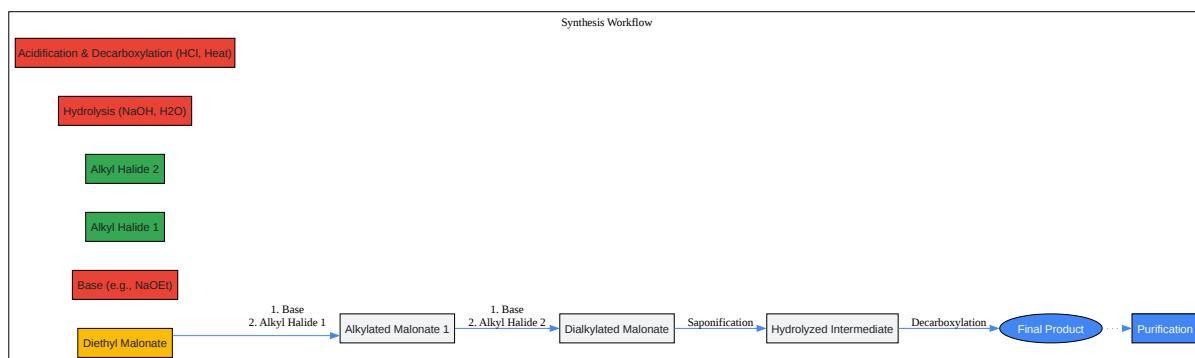
Experimental Protocols

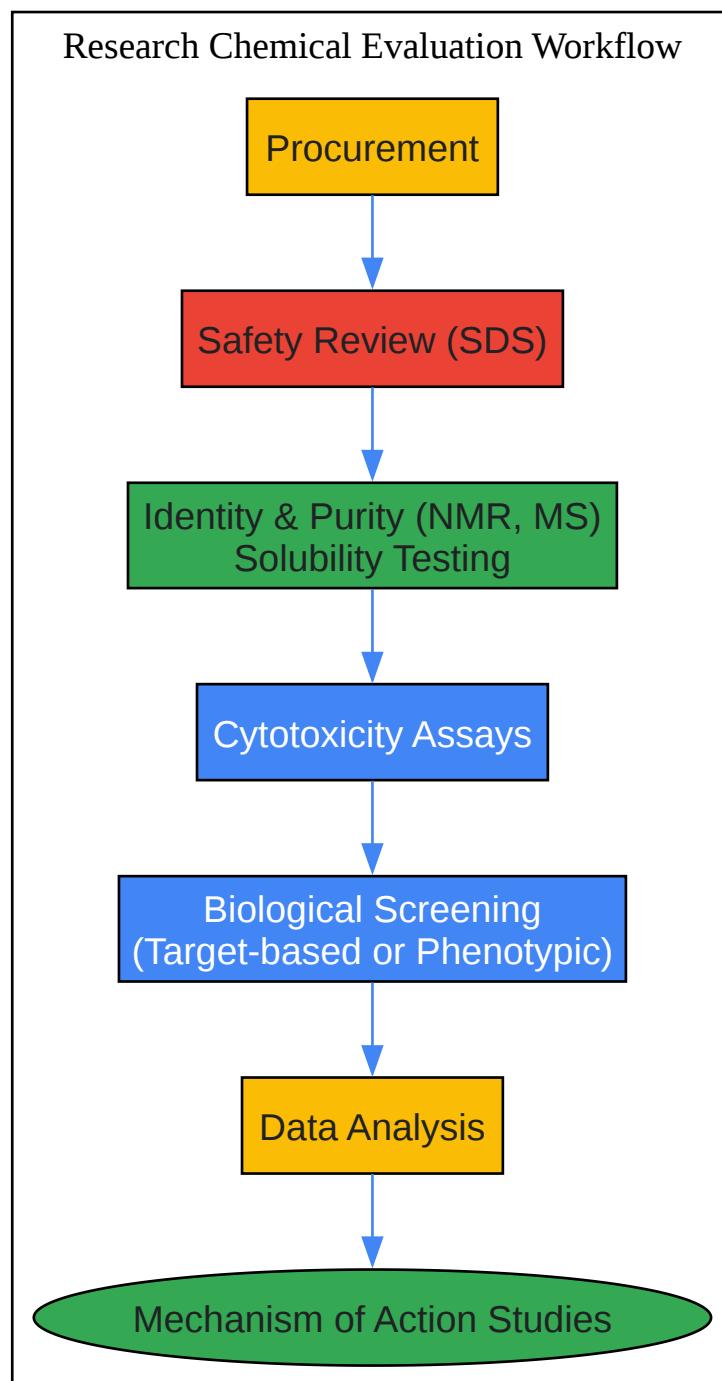
As specific experimental protocols for **3-Ethyl-4-methylpentanoic acid** are not readily available, the following sections provide representative methodologies for the synthesis and a general workflow for evaluating a new research chemical.

Representative Synthesis Protocol: Malonic Ester Synthesis of a Branched-Chain Carboxylic Acid

This protocol is adapted from the synthesis of a structurally similar compound, 3-methylpentanoic acid, and illustrates a general method for preparing branched-chain carboxylic acids.

Objective: To synthesize a branched-chain carboxylic acid via alkylation of a malonic ester followed by hydrolysis and decarboxylation.


Materials:


- Diethyl malonate
- Sodium ethoxide
- Appropriate alkyl halides (e.g., for **3-Ethyl-4-methylpentanoic acid**, this would be a multi-step alkylation)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

- Anhydrous solvent (e.g., ethanol, THF)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, distillation apparatus)

Procedure:

- Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve diethyl malonate in an anhydrous solvent. Add a strong base, such as sodium ethoxide, to generate the enolate.
- Alkylation: Add the desired alkyl halide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the alkylation. For a di-substituted product like **3-Ethyl-4-methylpentanoic acid**, this step would be repeated with a second, different alkyl halide after another deprotonation.
- Saponification: After the alkylation is complete, add an aqueous solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux to hydrolyze the ester groups to carboxylates.
- Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. This protonates the carboxylates and the resulting malonic acid derivative will undergo decarboxylation upon heating, yielding the final carboxylic acid product.
- Purification: The product can be purified by extraction into an organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by distillation or chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In *Staphylococcus aureus*, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid Impact on Next-Gen Biomedical Research [eureka.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 3-Ethyl-4-methylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2598033#3-ethyl-4-methylpentanoic-acid-suppliers-and-purchasing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com